molecular formula C4H8ClNO3S2 B6600106 N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride CAS No. 2649074-59-7

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride

Cat. No.: B6600106
CAS No.: 2649074-59-7
M. Wt: 217.7 g/mol
InChI Key: NOUACVCHGNDGDS-UHFFFAOYSA-N
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Description

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride is a chemical compound with the molecular formula C4H8ClNO3S2 and a molecular weight of 217.7 g/mol . It is known for its unique structure, which includes a thiolane ring and a sulfamoyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride typically involves the reaction of thiolane derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride involves its interaction with molecular targets through its reactive sulfamoyl chloride group. This group can form covalent bonds with nucleophiles in biological molecules, potentially altering their function. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride is unique due to its specific combination of a thiolane ring and a sulfamoyl chloride group.

Properties

IUPAC Name

N-(1-oxothiolan-1-ylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S2/c5-11(8,9)6-10(7)3-1-2-4-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUACVCHGNDGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NS(=O)(=O)Cl)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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